molecular formula C18H12N2O3 B2584781 2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1459834-28-6

2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2584781
CAS No.: 1459834-28-6
M. Wt: 304.305
InChI Key: SVCDQQHBZLEXCW-UHFFFAOYSA-N
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Description

2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a quinoline and an isoindole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of both quinoline and isoindole structures suggests it may exhibit unique biological activities and chemical properties.

Mechanism of Action

Target of Action

2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione primarily targets specific enzymes and receptors involved in cellular proliferation and apoptosis. The compound interacts with proteins such as caspases, which play a crucial role in the execution phase of cell apoptosis, and certain kinases that regulate cell cycle progression .

Mode of Action

This compound binds to its target enzymes and receptors, leading to the activation or inhibition of these proteins. This interaction results in the modulation of signaling pathways that control cell growth and death. For instance, the compound can activate caspases, leading to the cleavage of cellular proteins and the initiation of apoptosis .

Biochemical Pathways

The biochemical pathways affected by this compound include the intrinsic and extrinsic apoptotic pathways. By influencing these pathways, the compound promotes the release of cytochrome c from mitochondria, which in turn activates caspase-9 and subsequently caspase-3, leading to programmed cell death . Additionally, it can inhibit pathways that promote cell survival, such as the PI3K/AKT pathway .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed through the gastrointestinal tract and distributed widely in the body. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal and biliary routes. These properties influence its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound include the induction of apoptosis in cancer cells, leading to reduced tumor growth and proliferation. The compound’s action results in the fragmentation of DNA, cell shrinkage, and membrane blebbing, which are characteristic features of apoptotic cell death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of this compound. For instance, acidic environments can enhance the compound’s stability and efficacy, while extreme temperatures may lead to its degradation. Additionally, interactions with other drugs or biomolecules can modulate its activity and therapeutic outcomes .

: Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, which is then coupled with an isoindole precursor.

  • Synthesis of Quinoline Derivative

      Starting Material: 2-aminobenzophenone.

      Reaction: Cyclization with acetic anhydride to form 2-oxo-1,2-dihydroquinoline.

      Conditions: Reflux in acetic anhydride.

  • Coupling with Isoindole Precursor

      Starting Material: Phthalic anhydride.

      Reaction: Condensation with the quinoline derivative in the presence of a base such as sodium acetate.

      Conditions: Heating under reflux in an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The quinoline moiety can undergo oxidation to form quinoline N-oxide.
    • Reagents: Hydrogen peroxide or m-chloroperbenzoic acid.

      Conditions: Mild temperatures, typically below 50°C.

  • Reduction

    • The carbonyl groups in the isoindole and quinoline can be reduced to alcohols.
    • Reagents: Sodium borohydride or lithium aluminum hydride.

      Conditions: Room temperature to slightly elevated temperatures.

  • Substitution

    • The hydrogen atoms on the quinoline ring can be substituted with various electrophiles.
    • Reagents: Halogens (e.g., bromine), alkyl halides.

      Conditions: Presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the isoindole and quinoline.

    Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions due to its nitrogen-containing heterocycles.

    Material Science: Potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Biology and Medicine

    Antimicrobial Agents: The quinoline moiety is known for its antimicrobial properties, making this compound a candidate for drug development.

    Anticancer Research: Studies have shown that quinoline derivatives can inhibit cancer cell growth by interfering with DNA replication.

Industry

    Dyes and Pigments: The compound’s structure allows for the absorption of visible light, making it useful in dye synthesis.

    Polymer Additives: It can be used to enhance the thermal stability and mechanical properties of polymers.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-1,2-dihydroquinoline: Shares the quinoline core but lacks the isoindole moiety.

    Phthalimide: Contains the isoindole structure but lacks the quinoline moiety.

    Quinoline N-oxide: An oxidized form of the quinoline moiety.

Uniqueness

2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the combination of quinoline and isoindole structures in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components.

Properties

IUPAC Name

2-[(2-oxo-1H-quinolin-4-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3/c21-16-9-11(12-5-3-4-8-15(12)19-16)10-20-17(22)13-6-1-2-7-14(13)18(20)23/h1-9H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCDQQHBZLEXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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